Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of related compounds demonstrates the creativity and diversity of approaches in organic chemistry. For instance, a practical synthesis method for an orally active CCR5 antagonist was developed, starting from 7-bromo-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxylate, utilizing esterification, Claisen type reaction, Suzuki−Miyaura reaction, hydrolysis, and amidation steps (Ikemoto et al., 2005). Such methodologies could be adapted for the synthesis of methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate, showcasing the importance of multi-step organic synthesis in creating complex molecules.
Molecular Structure Analysis
The molecular structure of related compounds has been determined by techniques like single-crystal X-ray diffraction and FT-IR spectroscopy, which are crucial for understanding the spatial arrangement of atoms and the electronic environment that influences the molecule's reactivity and properties (Gumus et al., 2018). Similar studies could elucidate the detailed molecular structure of methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate, providing insights into its chemical behavior.
Chemical Reactions and Properties
The reactivity and transformation of benzothiophene derivatives highlight the complexity of chemical reactions involving methoxy and methyl groups, which are relevant to understanding the chemical behavior of methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate (Campaigne & Abe, 1975). Such analyses shed light on potential reactions and pathways for functionalization or transformation of this compound.
Scientific Research Applications
Pharmacological Properties and Alternative Medicine
Osthole, a derivative of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate, exhibits multiple pharmacological actions. These include neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. The pharmacokinetic studies indicate efficient uptake and utilization in the body, with mechanisms likely related to modulatory effects on cAMP and cGMP levels, showcasing its potential as a multitarget alternative medicine (Zhang et al., 2015).
Novel Synthesis and Pharmaceutical Impurities
Research on the novel synthesis of omeprazole, a proton pump inhibitor, highlights the chemical versatility of compounds related to Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate. This work provides insights into the development of proton pump inhibitors and the study of various pharmaceutical impurities, offering a pathway for future pharmaceutical development (Saini et al., 2019).
Biopolymer Synthesis
The chemical modification of xylan into biopolymer ethers and esters, involving reactions with functional groups, presents a significant application in material science. The synthesis process, leading to products like xylan esters with specific properties, opens up possibilities for drug delivery applications and the development of novel materials with tailored features (Petzold-Welcke et al., 2014).
Environmental Impact Studies
Studies on bisphenol A (BPA) alternatives, such as bisphenol S (BPS) and bisphenol F (BPF), focus on their carcinogenic, mutagenic, reproductive toxicity, and endocrine-disrupting properties. This research is crucial for identifying safer chemicals for use in consumer products and for understanding the potential environmental and health impacts of these substances (Braver-Sewradj et al., 2020).
properties
IUPAC Name |
methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O5/c1-24-18-13-15(21(23)25-2)14-19-20(18)27-22(26-19,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRUKYMJAFHADO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407944 | |
Record name | Methyl 7-methoxy-2,2-diphenyl-2H-1,3-benzodioxole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate | |
CAS RN |
102706-14-9 | |
Record name | Methyl 7-methoxy-2,2-diphenyl-2H-1,3-benzodioxole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 102706-14-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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